1-(2',4'-Difluoro-[1,1'-biphenyl]-4-yl)ethanamine
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Overview
Description
1-(2’,4’-Difluoro-[1,1’-biphenyl]-4-yl)ethanamine is an organic compound with the molecular formula C14H13F2N This compound is characterized by the presence of a biphenyl structure substituted with two fluorine atoms at the 2’ and 4’ positions and an ethanamine group at the 4 position
Preparation Methods
The synthesis of 1-(2’,4’-Difluoro-[1,1’-biphenyl]-4-yl)ethanamine typically involves multi-step organic reactions. One common synthetic route includes:
Nitration: The biphenyl compound is first nitrated to introduce nitro groups.
Reduction: The nitro groups are then reduced to amine groups.
Substitution: Fluorine atoms are introduced at the 2’ and 4’ positions through halogenation reactions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(2’,4’-Difluoro-[1,1’-biphenyl]-4-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine or chlorine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2’,4’-Difluoro-[1,1’-biphenyl]-4-yl)ethanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying biological pathways and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2’,4’-Difluoro-[1,1’-biphenyl]-4-yl)ethanamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s biphenyl structure allows it to fit into binding sites, while the fluorine atoms enhance its binding affinity and stability. The ethanamine group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
1-(2’,4’-Difluoro-[1,1’-biphenyl]-4-yl)ethanamine can be compared with other biphenyl derivatives such as:
1-(2,4-Difluorophenyl)ethanamine: Similar structure but lacks the biphenyl moiety.
2’,4’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid: Contains a carboxylic acid group instead of an ethanamine group.
2,4-Difluoro-1,1’-biphenyl: Lacks the ethanamine group, making it less versatile in biological applications.
The uniqueness of 1-(2’,4’-Difluoro-[1,1’-biphenyl]-4-yl)ethanamine lies in its combination of the biphenyl structure with fluorine substitutions and an ethanamine group, providing a balance of stability, reactivity, and biological activity.
Properties
Molecular Formula |
C14H13F2N |
---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
1-[4-(2,4-difluorophenyl)phenyl]ethanamine |
InChI |
InChI=1S/C14H13F2N/c1-9(17)10-2-4-11(5-3-10)13-7-6-12(15)8-14(13)16/h2-9H,17H2,1H3 |
InChI Key |
ITNYTCYNFHHLPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F)N |
Origin of Product |
United States |
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